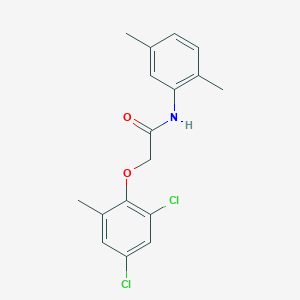
2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the regulation of intracellular signaling pathways. The compound has been extensively studied for its potential therapeutic applications in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory disorders.
Wirkmechanismus
2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole exerts its pharmacological effects by inhibiting 2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole, an enzyme that plays a crucial role in the regulation of intracellular signaling pathways. By inhibiting 2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole, the compound increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers involved in various cellular processes. The increase in cAMP and cGMP levels leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively, which in turn modulate the activity of various transcription factors and ion channels.
Biochemical and Physiological Effects:
The inhibition of 2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole by 2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole has been shown to have several biochemical and physiological effects. It has been demonstrated to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in various cell types. The compound also has bronchodilatory effects, which make it a promising candidate for the treatment of asthma and COPD. Additionally, it has been shown to modulate the immune response by reducing the activity of T-cells and B-cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole in lab experiments include its potent inhibitory activity against 2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole, its well-established synthesis method, and its extensive preclinical and clinical data. However, the compound has some limitations, including its low solubility in water and its potential toxicity at higher concentrations.
Zukünftige Richtungen
There are several future directions for the research on 2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole. One potential direction is to investigate its potential therapeutic applications in other diseases, such as inflammatory bowel disease and multiple sclerosis. Another direction is to develop more potent and selective 2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole inhibitors based on the structure of the compound. Additionally, the compound could be used as a tool to study the role of 2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole in various cellular processes and signaling pathways.
Synthesemethoden
The synthesis of 2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole involves a multi-step process that requires expertise in organic chemistry. The starting materials are commercially available, and the synthesis involves the use of various reagents and catalysts. The final product is obtained after several purification steps, including chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, bronchodilatory, and immunomodulatory effects, making it a promising candidate for the treatment of various diseases. The compound has been tested in preclinical and clinical studies for its efficacy and safety.
Eigenschaften
IUPAC Name |
2-cycloheptylsulfonyl-1-(2-methoxyethyl)-5-(pyrrolidin-1-ylmethyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O3S/c1-24-13-12-21-16(15-20-10-6-7-11-20)14-19-18(21)25(22,23)17-8-4-2-3-5-9-17/h14,17H,2-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTVLELFCXQAFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CN=C1S(=O)(=O)C2CCCCCC2)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[4-({[1-(1-adamantyl)ethyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5227883.png)
![N-{2-[(allylamino)carbonyl]phenyl}-4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5227888.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(sec-butyl)benzamide](/img/structure/B5227915.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5227916.png)

![N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B5227920.png)
![N-(3-chlorophenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B5227925.png)
![N-{[4-(acetylamino)phenyl]sulfonyl}-1-adamantanecarboxamide](/img/structure/B5227929.png)
![N~1~-(tert-butyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5227940.png)
![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[(4-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5227948.png)
![N-(4-methylphenyl)-3-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5227950.png)
![2-bromo-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5227956.png)
![2-[(2-chlorobenzyl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5227968.png)
![2-{[5-(4-morpholinyl)-1,2,3,4-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-c]isoquinolin-8-yl]amino}ethanol](/img/structure/B5227970.png)